

Introduction: The Significance of Functionalized Arylboronic Acids

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Compound of Interest

Compound Name: 5-(3-Boronophenyl)pentanoic acid

CAS No.: 1072946-56-5

Cat. No.: B1372229

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Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.^[1] Their stability, low toxicity, and functional group tolerance have established them as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.

This guide focuses on a specific, bifunctional molecule: **5-(3-boronophenyl)pentanoic acid**. This compound is of particular interest to researchers and drug development professionals as it combines the reactive boronic acid moiety with a flexible pentanoic acid chain. This unique architecture allows it to serve as a versatile synthon, enabling its incorporation into larger molecules through either the boronic acid (e.g., via Suzuki coupling) or the carboxylic acid (e.g., via amide bond formation). Such bifunctional linkers are critical in the development of targeted therapeutics, molecular probes, and advanced polymer systems.

Herein, we provide a field-proven, in-depth guide to a robust synthesis, purification, and comprehensive characterization of **5-(3-boronophenyl)pentanoic acid**, framed with the causal insights and self-validating protocols expected in a professional research environment.

Part 1: A Strategic Approach to Synthesis

The synthesis of a molecule with two distinct functional groups requires a carefully planned strategy to ensure compatibility and high yield. A common challenge is the potential for self-reaction or interference between the reactive sites. Our chosen strategy involves a sequential, palladium-catalyzed functionalization of a simple aromatic precursor, 1,3-dibromobenzene. This approach offers excellent control over regioselectivity and leverages well-established, high-yielding reactions.

The causality behind this choice is threefold:

- **Starting Material Availability:** 1,3-dibromobenzene is a commercially available and inexpensive starting material.
- **Reaction Orthogonality:** The differential reactivity of the two C-Br bonds can be exploited, or they can be addressed sequentially with high fidelity.
- **Robustness of Palladium Catalysis:** Modern palladium catalysts and ligands offer exceptional reliability and functional group tolerance, making this a trustworthy and scalable route.^[2]

Overall Synthetic Workflow

The synthesis is designed as a three-step process:

- **Miyaura Borylation:** A selective monosubstitution of 1,3-dibromobenzene to install a protected boronic acid (boronate ester).
- **Suzuki-Miyaura Cross-Coupling:** Introduction of the five-carbon acid chain by coupling the remaining C-Br bond with a suitable organoboron partner.
- **Concurrent Deprotection:** Hydrolysis of both the carboxylate ester and the boronate ester to yield the final product.

 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

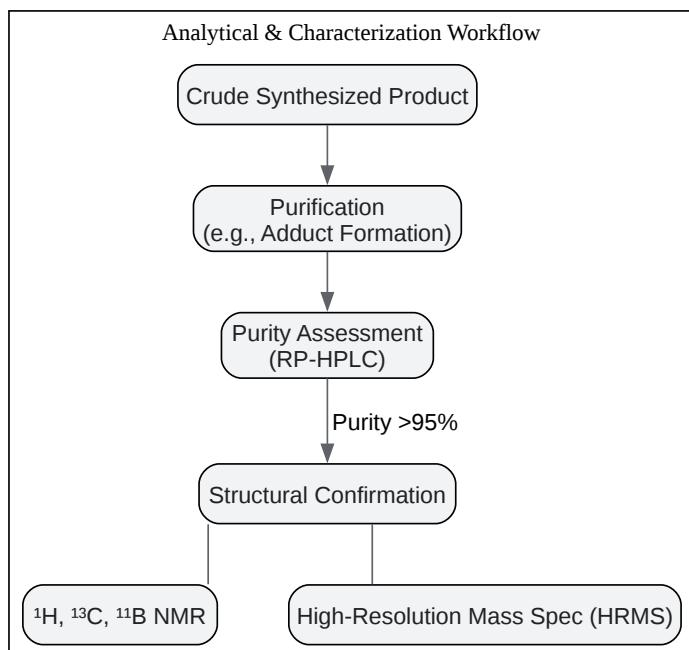


Fig 2. Logical flow for product characterization.

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Sources

- [1. Suzuki reaction - Wikipedia \[en.wikipedia.org\]](#)
- [2. Suzuki Coupling \[organic-chemistry.org\]](#)
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